molecular formula C10H12BrNO2S B13687622 Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate

Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate

Cat. No.: B13687622
M. Wt: 290.18 g/mol
InChI Key: QHGJHYSRYLXCTI-UHFFFAOYSA-N
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Description

Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate is a chemical compound with the molecular formula C10H12BrNO2S and a molecular weight of 290.18 g/mol It is characterized by the presence of a bromine atom, an aminoethylthio group, and a methyl ester group attached to a benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate typically involves the reaction of 2-bromo-4-methylbenzoic acid with 2-aminoethanethiol in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include:

    Temperature: Typically around 60-80°C

    Solvent: Commonly used solvents include dichloromethane or ethanol

    Catalyst: A coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC)

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistency and efficiency in the production process. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The aminoethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding hydrogenated compound.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate involves its interaction with specific molecular targets. The aminoethylthio group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate can be compared with other similar compounds, such as:

    Methyl 2-[(2-Aminoethyl)thio]-4-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 2-[(2-Aminoethyl)thio]-4-fluorobenzoate: Similar structure but with a fluorine atom instead of bromine.

    Methyl 2-[(2-Aminoethyl)thio]-4-iodobenzoate: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H12BrNO2S

Molecular Weight

290.18 g/mol

IUPAC Name

methyl 2-(2-aminoethylsulfanyl)-4-bromobenzoate

InChI

InChI=1S/C10H12BrNO2S/c1-14-10(13)8-3-2-7(11)6-9(8)15-5-4-12/h2-3,6H,4-5,12H2,1H3

InChI Key

QHGJHYSRYLXCTI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)SCCN

Origin of Product

United States

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